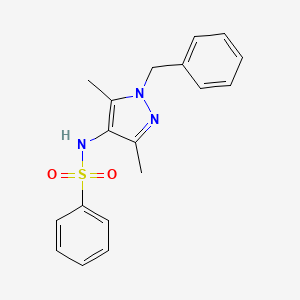![molecular formula C15H17O2P B5880408 [bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
[bis(4-methylphenyl)phosphoryl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(4-methylphenyl)phosphoryl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [bis(4-methylphenyl)phosphoryl]methanol is not fully understood, but it is believed to act as a phosphorus-based flame retardant by forming a protective char layer on the surface of the polymer. In biomedical research, [bis(4-methylphenyl)phosphoryl]methanol has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects
[bis(4-methylphenyl)phosphoryl]methanol has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In vitro studies have shown that [bis(4-methylphenyl)phosphoryl]methanol can reduce oxidative stress and inflammation in cells, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using [bis(4-methylphenyl)phosphoryl]methanol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that [bis(4-methylphenyl)phosphoryl]methanol is relatively expensive compared to other chemicals, which may limit its use in some experiments.
Future Directions
There are several future directions for research on [bis(4-methylphenyl)phosphoryl]methanol, including:
1. Further studies on the mechanism of action of [bis(4-methylphenyl)phosphoryl]methanol in flame retardancy and biomedical research.
2. Development of new synthesis methods for [bis(4-methylphenyl)phosphoryl]methanol that are more efficient and cost-effective.
3. Investigation of the potential applications of [bis(4-methylphenyl)phosphoryl]methanol in other fields, such as energy storage and environmental remediation.
4. Studies on the toxicity and environmental impact of [bis(4-methylphenyl)phosphoryl]methanol, which will be important for its safe use in various applications.
Conclusion
In conclusion, [bis(4-methylphenyl)phosphoryl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on [bis(4-methylphenyl)phosphoryl]methanol is needed to fully understand its potential applications and limitations.
Synthesis Methods
[bis(4-methylphenyl)phosphoryl]methanol can be synthesized using a variety of methods, including the reaction of 4-methylphenylphosphonic acid with formaldehyde in the presence of a catalyst. This method results in the formation of [bis(4-methylphenyl)phosphoryl]methanol as a white crystalline solid with a high melting point.
Scientific Research Applications
[bis(4-methylphenyl)phosphoryl]methanol has been extensively studied for its potential applications in various fields, including catalysis, flame retardancy, and biomedical research. In catalysis, [bis(4-methylphenyl)phosphoryl]methanol has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. In flame retardancy, [bis(4-methylphenyl)phosphoryl]methanol has been shown to be an effective additive for reducing the flammability of polymers.
properties
IUPAC Name |
bis(4-methylphenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-3-7-14(8-4-12)18(17,11-16)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYQZVFJKZTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CO)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(4-methylphenyl)phosphoryl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)


![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
